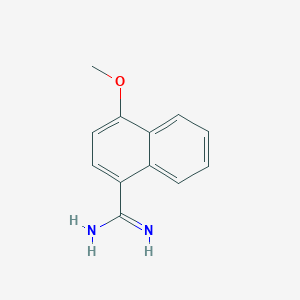

4-Methoxy-naphthalene-1-carboxamidine

Description

BenchChem offers high-quality 4-Methoxy-naphthalene-1-carboxamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-naphthalene-1-carboxamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHWXSJEONXKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392003 | |

| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-10-0 | |

| Record name | 4-Methoxy-1-naphthalenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Serine Protease Inhibition by Naphthalene Amidine Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of serine proteases by naphthalene amidine derivatives. Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Naphthalene amidine-based inhibitors have emerged as a potent class of compounds, particularly in the realm of anticoagulation, by selectively targeting key enzymes in the coagulation cascade. This document will dissect the structure-activity relationships, the critical molecular interactions, and the kinetic principles that govern this inhibition. Detailed experimental protocols for the characterization of these inhibitors are also provided, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Serine Protease Family - A Double-Edged Sword

Serine proteases are a diverse family of enzymes that utilize a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, to hydrolyze peptide bonds.[1][2] Their physiological roles are extensive, ranging from digestion and blood coagulation to immune responses and cellular signaling.[1][3] However, the dysregulation of serine protease activity is implicated in a multitude of diseases, including thrombosis, inflammation, and cancer.[3][4] This dual nature makes the selective inhibition of specific serine proteases a highly attractive strategy for drug development.[1]

The catalytic mechanism of serine proteases involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond.[2] This process is facilitated by the histidine and aspartate residues of the catalytic triad, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the peptide bond.[2] Understanding this mechanism is fundamental to designing effective inhibitors that can specifically target the active site of these enzymes.

Naphthalene Amidine Derivatives: A Scaffold for Potent and Selective Inhibition

Naphthalene amidine derivatives have garnered significant attention as highly effective serine protease inhibitors. This is largely due to the synergistic contribution of the naphthalene moiety and the positively charged amidine group in binding to the enzyme's active site.

The Role of the Amidine Group: Anchoring in the S1 Pocket

A key feature of many serine proteases, particularly those involved in the coagulation cascade like thrombin and Factor Xa, is a deep, negatively charged specificity pocket known as the S1 pocket.[5] This pocket preferentially binds to substrates with basic amino acid residues such as arginine or lysine. The amidine group, being a strong base and positively charged at physiological pH, acts as a potent bioisostere for the guanidinium group of arginine.[4][5] This allows it to form a strong salt bridge with the conserved aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 pocket, effectively anchoring the inhibitor to the active site.[4][5]

The Naphthalene Moiety: Enhancing Potency and Selectivity

The rigid, bicyclic aromatic structure of the naphthalene group provides a scaffold that can be functionalized to interact with other subsites (S2, S3, S4, etc.) within the enzyme's active site.[6] These secondary interactions are crucial for enhancing both the potency and the selectivity of the inhibitor for its target protease. By tailoring the substituents on the naphthalene ring, medicinal chemists can optimize van der Waals interactions, hydrogen bonding, and hydrophobic interactions with non-polar residues in the enzyme's binding groove.[6][7] This structure-activity relationship (SAR) is a cornerstone of designing highly specific inhibitors that can differentiate between closely related serine proteases, thereby minimizing off-target effects.[5]

The Molecular Mechanism of Inhibition: A Competitive Dance

Naphthalene amidine derivatives typically act as competitive inhibitors .[8][9] This means they directly compete with the endogenous substrate for binding to the active site of the serine protease. The inhibitor's affinity for the enzyme, quantified by the inhibition constant (Ki), determines its potency. A lower Ki value indicates a higher affinity and, consequently, a more potent inhibitor.

The binding of a naphthalene amidine derivative to the active site physically blocks the entry of the substrate, thereby preventing the catalytic triad from performing its function.[1] The interaction is often reversible, with the inhibitor binding and dissociating from the enzyme at a specific rate.

Diagram: General Mechanism of Competitive Inhibition

Caption: Competitive inhibition of a serine protease by a naphthalene amidine derivative.

Quantitative Assessment of Inhibitory Potency

The efficacy of naphthalene amidine derivatives as serine protease inhibitors is quantified by several key parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound Class | Target Protease | IC50 (µM) | Ki (nM) | Reference |

| Naphthalene Sulfonylamino Derivatives | Thrombin | Varies | As low as 0.011 | [6] |

| Amidine-Derived Inhibitors | Factor Xa | - | 1.3 | [10] |

| Naphthalene-based PAD Inhibitors | PAD4 | As low as 0.240 | - | [7] |

| Non-amidine Naphthalene Derivatives | Thrombin | 12.84 | - | [11] |

Note: The inhibitory activities are highly dependent on the specific chemical structure of the derivative and the target protease. The values presented are illustrative examples from the literature.

Experimental Protocols for Characterization

The following protocols outline standard methodologies for evaluating the inhibitory activity of naphthalene amidine derivatives against serine proteases.

Enzyme Kinetics Assay for IC50 Determination

This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor using a chromogenic or fluorogenic substrate.[12]

Materials:

-

Purified serine protease (e.g., thrombin, Factor Xa)

-

Chromogenic or fluorogenic substrate specific to the protease

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2)

-

Naphthalene amidine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the naphthalene amidine inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.

-

Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Plot the initial reaction velocity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.

Diagram: Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a serine protease inhibitor.

Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[8]

Procedure:

-

Follow the general procedure for the enzyme kinetics assay (Section 5.1).

-

Perform the assay with multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

The Ki value can be calculated from the slopes of the lines in the Lineweaver-Burk plot or by non-linear regression analysis of the velocity versus substrate concentration data.

Conclusion and Future Perspectives

Naphthalene amidine derivatives represent a well-established and highly effective class of serine protease inhibitors. Their mechanism of action is primarily driven by the strong interaction of the amidine group with the S1 specificity pocket and the versatile nature of the naphthalene scaffold for achieving high potency and selectivity. The principles outlined in this guide provide a foundational understanding for the rational design and evaluation of novel inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new naphthalene-based scaffolds, and applying these design principles to target other serine proteases implicated in a wider range of diseases.

References

- Stürzebecher, J., et al. (1995). Design, synthesis and biological activity of novel rigid amidino-phenylalanine derivatives as inhibitors of thrombin. Journal of Enzyme Inhibition, 9(1), 73-86.

- Robertson, A. D. (2000). Protease Kinetics. University of Iowa.

- Netzel, T. L. (2024). What are Serine protease inhibitors and how do they work?.

- Langer, E., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).

- Boström, J., et al. (2010). Kinetic studies of serine protease inhibitors in 'active barrier' model. Diva-portal.org.

- ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays.

- Boström, J., et al. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. Analytical Biochemistry, 549, 112-118.

- Martin, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969395.

- Al-Ostoot, F. H., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1286, 135544.

- Arnaiz, D. O., et al. (2000). Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity. Journal of Medicinal Chemistry, 43(6), 1103-1113.

- Wang, X., et al. (2017). A Naphthalenic Derivative ND-1 Inhibits Thrombus Formation by Interfering the Binding of Fibrinogen to Integrin αIIbβ3.

- Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors.

- Fevig, J. M., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1673-1676.

- Zdarta, J., et al. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International Journal of Molecular Sciences, 21(1), 327.

- Groutas, W. C., et al. (2012). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters, 3(3), 219-223.

- Roche. (n.d.). The Complete Guide for Protease Inhibition.

- Shiraishi, T., et al. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5379-5390.

- Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 260(25), 13637-13642.

- Hoffmann, A., & Markwardt, F. (1989). [Synthetic inhibitors of serine proteinases. 35.

- Al-Obeidi, F., & Hangauer, D. G. (2016). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 21(1), 93.

- Lee, Y. R., et al. (2017). Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Molecules, 22(12), 2108.

- Wang, L., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 285, 116909.

- El-Sayed, N. N. E., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4110.

- Lee, J., et al. (2023). Structure-activity relationship analysis of activity-based probes targeting HTRA family of serine proteases. Bioorganic & Medicinal Chemistry Letters, 87, 129259.

- Davtyan, D., et al. (2019). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 16(6), 846-856.

- Kellenberger, C., & Roussel, A. (2005). Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. Protein & Peptide Letters, 12(5), 409-414.

- Gopalsamy, A., et al. (2004). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Journal of Medicinal Chemistry, 47(8), 1893-1899.

- Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 12513.

- Kumar, R., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Heliyon, 6(11), e05558.

- Saleem, R. M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(4), 2139-2152.

- Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1361.

- Zhang, X., et al. (2024). Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers in Chemistry, 12, 1459635.

- Kumar, R., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Heliyon, 6(11), e05558.

- Saleem, R. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 15(1), 1-14.

- El-Fakharany, E. M., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 949-960.

Sources

- 1. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 2. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. mdpi.com [mdpi.com]

- 4. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity of novel rigid amidino-phenylalanine derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. diva-portal.org [diva-portal.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. A Naphthalenic Derivative ND-1 Inhibits Thrombus Formation by Interfering the Binding of Fibrinogen to Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

A Tale of Two Amidines: A Senior Application Scientist's Guide to 4-methoxy-naphthalene-1-carboxamidine and Benzamidine

For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of molecular scaffolds and their nuanced differences is paramount. This guide delves into a comparative analysis of two intriguing amidine-containing molecules: the well-established serine protease inhibitor, benzamidine, and the lesser-known, yet potentially significant, 4-methoxy-naphthalene-1-carboxamidine.

While benzamidine is a familiar tool in our biochemical arsenal, 4-methoxy-naphthalene-1-carboxamidine remains largely unexplored in publicly available literature. This guide, therefore, will not only detail the known attributes of benzamidine but will also, through the lens of established medicinal chemistry principles and structure-activity relationships (SAR), construct a robust theoretical framework for understanding the synthesis, properties, and potential applications of its naphthalene-based counterpart.

Part 1: Deconstructing the Core Structures

At first glance, the two molecules share the same critical pharmacophore: the amidine group (-C(=NH)NH2). This basic moiety is the key to their inhibitory action against certain enzymes. However, the aromatic scaffolds to which they are attached are fundamentally different, and this difference is the primary driver of their distinct physicochemical and pharmacological profiles.

Benzamidine , with its simple phenyl ring, is the archetypal aromatic amidine. Its structure is planar and relatively small.

4-methoxy-naphthalene-1-carboxamidine , in contrast, boasts a more complex and larger bicyclic naphthalene ring system. The addition of a methoxy group (-OCH3) at the 4-position further modifies its electronic and steric properties.

Caption: Chemical structures of Benzamidine and 4-methoxy-naphthalene-1-carboxamidine.

Part 2: A Comparative Analysis of Physicochemical Properties

The seemingly subtle structural distinctions between a phenyl and a methoxy-substituted naphthyl group have profound implications for the molecules' behavior in a biological system. The following table summarizes a comparison of their key physicochemical properties, with the values for 4-methoxy-naphthalene-1-carboxamidine being theoretically inferred based on the known properties of its constituent parts.

| Property | Benzamidine (Experimental/Known) | 4-methoxy-naphthalene-1-carboxamidine (Predicted) | Rationale for Prediction |

| Molecular Weight | 120.15 g/mol | 200.24 g/mol | Direct calculation from the chemical formula (C12H12N2O). |

| Lipophilicity (cLogP) | ~0.7[1] | ~2.5 - 3.0 | The naphthalene ring is significantly more lipophilic than a benzene ring. The methoxy group can slightly decrease or have a neutral effect on the lipophilicity of an aromatic system.[2] |

| Aqueous Solubility | Moderately soluble (as hydrochloride salt)[3] | Lower solubility expected | The increased lipophilicity and molecular size of the naphthalene derivative would likely decrease its solubility in water. |

| Basicity (pKa of amidinium ion) | ~11.6 | Expected to be similar (~11-12) | The basicity of the amidine group is primarily determined by the resonance stabilization of the amidinium ion and is not expected to be drastically altered by the distal aromatic system. |

| Electronic Properties | Phenyl ring is weakly deactivating. | Naphthalene ring is an electron-rich aromatic system. The methoxy group is a strong electron-donating group through resonance.[4] | The extended π-system of naphthalene and the electron-donating methoxy group will significantly influence the electron density of the molecule. |

Part 3: Synthesis Strategies: From Established to Postulated

The synthesis of these two amidines, while aiming for the same functional group, would likely start from different precursors.

The Well-Trod Path: Synthesis of Benzamidine

Benzamidine is commonly synthesized from benzonitrile. One of the most established methods is the Pinner reaction .[5][6][7][8]

Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochloride

-

Imidate Formation (Pinner Salt): Dry hydrogen chloride gas is bubbled through a solution of benzonitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (0-5°C). This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms the ethyl benzimidate hydrochloride, known as a Pinner salt.[5][7]

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia (usually as a solution in alcohol) to displace the ethoxy group, forming benzamidine hydrochloride.

-

Purification: The product is typically purified by recrystallization.

Caption: Proposed Pinner synthesis workflow for Benzamidine.

Charting the Course: A Proposed Synthesis for 4-methoxy-naphthalene-1-carboxamidine

While no specific synthesis for 4-methoxy-naphthalene-1-carboxamidine is readily found in the literature, a logical and efficient route can be proposed based on the well-established Pinner reaction, starting from 4-methoxy-1-cyanonaphthalene.

Proposed Experimental Protocol: Pinner Synthesis of 4-methoxy-naphthalene-1-carboxamidine Hydrochloride

-

Preparation of Starting Material: 4-methoxy-1-cyanonaphthalene can be synthesized from 4-methoxy-1-naphthoic acid via conversion to the corresponding amide followed by dehydration, or through other established methods for introducing a cyano group onto a naphthalene ring.

-

Imidate Formation: In a similar fashion to the benzamidine synthesis, dry hydrogen chloride gas would be passed through a solution of 4-methoxy-1-cyanonaphthalene in anhydrous ethanol at reduced temperature to form the corresponding Pinner salt.

-

Ammonolysis: The resulting imidate salt would then be treated with alcoholic ammonia to yield 4-methoxy-naphthalene-1-carboxamidine hydrochloride.

-

Purification and Characterization: The final product would be purified by recrystallization and its structure confirmed using modern analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shift of the amidine carbon in ¹³C NMR (typically in the 150-170 ppm range) would be a key indicator of successful synthesis.[9][10]

Part 4: Mechanism of Action and Predicted Biological Activity

Both benzamidine and, hypothetically, 4-methoxy-naphthalene-1-carboxamidine are expected to function as competitive inhibitors of serine proteases .

The Benzamidine Paradigm: A Reversible Competitive Inhibitor

Benzamidine is a classic reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[11] Its mechanism of action is well-understood:

-

The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes.

-

This allows benzamidine to bind to the S1 specificity pocket of the enzyme, which contains a negatively charged aspartate residue (Asp189 in trypsin).

-

The strong ionic interaction between the amidinium group and the aspartate residue, along with other hydrophobic interactions, anchors the inhibitor in the active site, preventing the binding of the natural substrate.

Caption: Competitive inhibition of trypsin by benzamidine.

Predicting the Potency of 4-methoxy-naphthalene-1-carboxamidine

Based on SAR principles, we can predict how the structural modifications in 4-methoxy-naphthalene-1-carboxamidine might influence its activity as a serine protease inhibitor compared to benzamidine.

-

Increased Hydrophobic Interactions: The larger, more lipophilic naphthalene ring has the potential to form more extensive hydrophobic interactions with non-polar residues within and around the S1 pocket of serine proteases. This could lead to a higher binding affinity and greater potency.

-

Role of the Methoxy Group: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring.[4][12] Its oxygen atom can also act as a hydrogen bond acceptor.[3][13] Depending on the specific topology of the enzyme's active site, this group could either form favorable interactions, leading to enhanced binding, or create steric hindrance, which would decrease affinity. The position of the methoxy group is crucial; in the para position, it is generally an electron-donating group, which could influence the overall electronic character of the inhibitor.[12]

-

Potential for Altered Selectivity: The unique shape and electronic properties conferred by the methoxy-naphthalene scaffold could lead to a different selectivity profile compared to benzamidine. It might inhibit a different subset of serine proteases or exhibit a varied potency against common targets like trypsin, thrombin, and plasmin.[14]

Part 5: Experimental Design for Comparative Evaluation

To validate the theoretical predictions for 4-methoxy-naphthalene-1-carboxamidine and directly compare it to benzamidine, a series of well-defined experiments would be necessary.

Experimental Workflow: Comparative Inhibitor Profiling

-

Synthesis and Purification: Synthesize 4-methoxy-naphthalene-1-carboxamidine hydrochloride using the proposed Pinner reaction or an alternative method. Purify the compound to a high degree (>95%) and confirm its identity and purity by NMR, mass spectrometry, and elemental analysis.

-

Enzyme Inhibition Assays:

-

Primary Screening: Perform in vitro enzyme inhibition assays against a panel of serine proteases (e.g., trypsin, thrombin, plasmin, chymotrypsin). A colorimetric assay using a chromogenic substrate is a common and robust method.[15][16][17][18]

-

Determination of IC50: For enzymes where significant inhibition is observed, determine the half-maximal inhibitory concentration (IC50) by measuring the enzyme activity at a range of inhibitor concentrations.

-

Determination of Ki and Mechanism of Inhibition: Conduct kinetic studies by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the inhibition constant (Ki) and confirm the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[19]

-

-

Selectivity Profiling: Compare the Ki values across the panel of tested proteases to determine the selectivity profile of 4-methoxy-naphthalene-1-carboxamidine relative to benzamidine.

Caption: Experimental workflow for the evaluation of a novel inhibitor.

Conclusion: From a Known Entity to a New Frontier

Benzamidine serves as an invaluable benchmark in the study of serine protease inhibitors. Its simplicity, well-defined mechanism of action, and extensive history of use provide a solid foundation for comparison.

4-methoxy-naphthalene-1-carboxamidine, while currently a molecule of theoretical interest, represents an exciting frontier. The principles of medicinal chemistry suggest that the incorporation of a methoxy-substituted naphthalene ring could lead to a more potent and potentially more selective inhibitor. The increased lipophilicity and the potential for additional hydrophobic and hydrogen bonding interactions are compelling reasons to pursue its synthesis and biological evaluation.

This guide has laid out a comprehensive framework for understanding both the established and the potential. It is a call to the research community to explore the uncharted territory that molecules like 4-methoxy-naphthalene-1-carboxamidine represent. Through rigorous synthesis, characterization, and biological testing, we can uncover new tools for research and potentially new leads for therapeutic development.

References

- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877, 10 (2), 1889-1897.

- Mares-Guia, M.; Shaw, E. Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. J. Biol. Chem.1965, 240, 1579-1585.

- Pinner, A.; Klein, F. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877, 10 (2), 1889-1897.

-

Wikipedia. Benzamidine. Available from: [Link]

-

Chemistry Stack Exchange. Why is methoxy group an electron donating group? Available from: [Link]

-

Taylor & Francis Online. Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition. Available from: [Link]

-

PubChem. Benzamidine. Available from: [Link]

- Gupta, S. P.; Handa, A.; Shewade, D. G. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung. 1987, 37(1), 47-50.

-

MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available from: [Link]

-

Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. Available from: [Link]

-

Semantic Scholar. Functionality of amidines and amidrazones. Available from: [Link]

-

ResearchGate. Synthesis of Amidines and its application to heterocycles synthesis. Available from: [Link]

-

Scilit. New Orally Active Serine Protease Inhibitors: Structural Requirements for Their Good Oral Activity. Available from: [Link]

-

Wikipedia. Methoxy group. Available from: [Link]

-

PMC. Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]

-

PMC. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link]

-

ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available from: [Link]

-

PMC. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated. Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

-

ResearchGate. Methoxy gp on aromatic ring ? Available from: [Link]

-

Chem-Station. Pinner Reaction. Available from: [Link]

-

Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available from: [Link]

-

Biology LibreTexts. 6.4: Enzyme Inhibition. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

PubMed. Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. Available from: [Link]

-

ScienceDirect. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Available from: [Link]

-

PLOS ONE. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. Available from: [Link]

-

Scribd. Trypsin Inhibition Enzymatic Assay Protocol. Available from: [Link]

- Google Patents. Meta-benzamidine derivatives as serine protease inhibitors.

-

ACS Publications. Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Available from: [Link]

-

PMC. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Available from: [Link]

-

Iowa State University Digital Repository. Hydrogen-bonding behavior of amidines in helical structure. Available from: [Link]

-

ResearchGate. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Available from: [Link]

-

Assay Genie. Trypsin Activity Colorimetric Assay Kit. Available from: [Link]

-

ResearchGate. Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. Available from: [Link]

-

Patsnap. Evaluate Benzene Ring Influences on Drug Efficacy. Available from: [Link]

-

ResearchGate. The Discovery and Optimization of Naphthalene-Linked P2-P4 Macrocycles as Inhibitors of HCV NS3 Protease. Available from: [Link]

-

protocols.io. Enzymatic Assay of Trypsin Inhibition. Available from: [Link]

-

PMC. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Available from: [Link]

Sources

- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 12. Methoxy group - Wikipedia [en.wikipedia.org]

- 13. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bio.libretexts.org [bio.libretexts.org]

The Amidine Moiety in S1 Pocket Binding: Mechanistic Efficacy vs. Pharmacokinetic Liability

Executive Summary

In the rational design of serine protease inhibitors (targeting Thrombin, Factor Xa, Trypsin), the S1 pocket represents the primary specificity determinant. Historically, the amidine group (and its structural analogs like guanidine) has been the "privileged structure" for this pocket due to its ability to form a high-affinity salt bridge with the conserved Aspartate 189 (Asp189) residue.

However, this thermodynamic efficacy comes at a steep pharmacokinetic cost. The high basicity of the amidine moiety (pKa ~11–12) ensures it remains protonated at physiological pH, severely limiting passive membrane permeability and oral bioavailability. This guide analyzes the structural and thermodynamic role of the amidine group, quantifies the "amidine penalty," and details the experimental protocols (ITC, SPR) required to validate binding modes and optimize lead compounds.

Structural Mechanistics: The Asp189 Anchor

The S1 pocket of trypsin-like serine proteases is a deep, narrow invagination designed to accommodate positively charged side chains (Lysine/Arginine). For synthetic inhibitors, the amidine group mimics the guanidinium group of Arginine.[1]

The Salt Bridge Interaction

The driving force of this interaction is a bidentate salt bridge between the protonated amidine nitrogens and the carboxylate oxygens of Asp189 (Chymotrypsin numbering) located at the bottom of the pocket.

-

Electrostatics: The interaction is dominated by Coulombic attraction.

-

Hydrogen Bonding: The amidine protons also serve as H-bond donors to the backbone carbonyls of Gly219 and the hydroxyl of Ser190 , creating a rigid interaction network.

-

Water Displacement: High-affinity binding requires the displacement of ordered water molecules ("structural water") from the S1 pocket. The release of these waters into the bulk solvent provides a favorable entropic contribution, though this is often offset by the enthalpic cost of desolvating the highly polar amidine group itself.

Interaction Pathway Diagram

Figure 1: Mechanistic interaction map of the Amidine group within the S1 pocket. The primary anchor is Asp189, supported by H-bonds to Gly219/Ser190 and water displacement.

The Thermodynamic Landscape

Understanding the binding affinity (

Enthalpy ( ) vs. Entropy ( )

-

Enthalpy Driven: Amidine binding is typically enthalpy-driven . The formation of the strong salt bridge and hydrogen bonds releases significant heat (exothermic).

-

The Desolvation Penalty: The highly basic amidine group is heavily solvated in solution. Stripping these water molecules to enter the hydrophobic S1 cleft costs energy (enthalpic penalty).

-

Optimization Strategy: The goal is to maximize the enthalpic gain of the Asp189 interaction while minimizing the desolvation cost. This is why "less basic" amidine mimics (pKa < 9) are often explored—they hold their hydration shells less tightly than highly basic benzamidines.

The "Amidine Penalty" & Medicinal Chemistry[2]

While the amidine ensures potency, it kills bioavailability. This is the central paradox of S1 inhibitors.

The pKa Barrier

-

Benzamidine pKa: ~11.6.[2]

-

Physiological State: At pH 7.4, the molecule is >99.9% protonated (cationic).

-

Consequence: Charged molecules cannot passively diffuse through the lipid bilayer of the intestinal epithelium. Oral bioavailability (

) is typically < 5%.[2]

Engineering Solutions

To overcome this, two primary strategies are employed:

-

pKa Modulation (Bioisosteres): Replacing the benzamidine with less basic heterocycles (e.g., aminoisoquinolines or chlorothiophenes) that maintain S1 geometry but have lower pKa values, allowing a fraction of the molecule to exist in the neutral state for absorption.

-

Prodrug Strategy (The Dabigatran Approach): The amidine is masked as a carbamate or hexyloxycarbonyl group. This renders the molecule neutral and lipophilic for absorption. Once in the plasma, esterases hydrolyze the masking group, revealing the active amidine for Thrombin binding.

Data Summary: Amidine vs. Prodrug

Table 1: Comparison of physicochemical properties affecting S1 binding and Bioavailability.

| Compound Class | Functional Group | pKa | S1 Binding Mode | Oral Bioavailability |

| Benzamidine | Amidine (Unmodified) | ~11.6 | Strong Salt Bridge (Asp189) | Poor (<5%) |

| Aminoisoquinoline | Cyclic Amidine Mimic | ~9.0 | H-Bond/Weak Ionic | Moderate (~20-40%) |

| Dabigatran Etexilate | Masked Amidine (Prodrug) | Neutral | Does not bind (until cleaved) | High (Requires hydrolysis) |

| Rivaroxaban | Chlorothiophene (Neutral) | N/A | VdW/H-Bond (No Salt Bridge) | High (>80%) |

Experimental Validation Protocols

As a scientist, you must validate the binding mechanism and thermodynamic profile. Two protocols are standard: Isothermal Titration Calorimetry (ITC) for thermodynamics and Surface Plasmon Resonance (SPR) for kinetics.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding enthalpy (

Objective: Determine stoichiometry (

Workflow Diagram:

Figure 2: ITC Experimental Workflow. Critical step: Heat of Dilution control is mandatory.

Step-by-Step Methodology:

-

Buffer Matching: Dialyze the protein (Protease) and dissolve the ligand (Amidine analog) in the exact same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Mismatched buffers cause large heat of mixing artifacts.

-

Concentration Optimization: Set the "C-value" (

) between 10 and 100.-

Typical: Protein in cell at 20–50 µM; Ligand in syringe at 200–500 µM (10x).

-

-

Degassing: Degas both solutions for 10 minutes to prevent bubble formation during stirring.

-

Injection Sequence: Perform 1 initial injection of 0.4 µL (discard data point) followed by 19 injections of 2.0 µL with 180s spacing to allow thermal equilibration.

-

Control Experiment: Titrate Ligand into Buffer (no protein) to measure the Heat of Dilution. Subtract this value from the binding isotherm.

-

Analysis: Fit to a "One Set of Sites" model. A strong amidine binder will show a steep exothermic curve (negative peaks).

Protocol B: Surface Plasmon Resonance (SPR)

SPR is used to determine the kinetic rates (

Critical Parameter: Use a CM5 (Carboxymethylated Dextran) chip for amine coupling of the protease.

-

Regeneration: Serine proteases are robust. Regenerate with short pulses of 10 mM Glycine-HCl (pH 2.0–2.5) to break the salt bridge and release the inhibitor.

References

-

Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.

-

Buch, I., et al. (2011). Reconstruction of the binding pathway of benzamidine to trypsin. Proceedings of the National Academy of Sciences.

-

Hauel, N. H., et al. (2002). Structure-based design of novel potent non-peptide thrombin inhibitors. Journal of Medicinal Chemistry. (Basis for Dabigatran).[3][4]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

-

Saponaro, A. (2018).[5] Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.[5][6][7] Bio-protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Methoxy-naphthalene-1-carboxamidine via the Pinner Reaction

Introduction: The Significance of Naphthalene-1-carboxamidines in Drug Discovery

The naphthalene-1-carboxamidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of compounds investigated for therapeutic applications, including as inhibitors of platelet aggregation.[1] The methoxy-substituted naphthalene core, in particular, allows for fine-tuning of the molecule's electronic and steric properties, which can be critical for optimizing its interaction with biological targets. The synthesis of 4-methoxy-naphthalene-1-carboxamidine from its corresponding nitrile is a key transformation for accessing this important class of molecules. This document provides a detailed, field-proven protocol for this synthesis, grounded in the well-established Pinner reaction.[2][3][4]

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into amidines.[2][3][4] The reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (commonly referred to as a Pinner salt), and second, the subsequent reaction of this intermediate with ammonia to yield the desired amidine.[2][3] This application note will not only provide a step-by-step protocol but also delve into the mechanistic rationale behind the experimental choices, ensuring a reproducible and high-yielding synthesis.

Reaction Mechanism: The Pinner Reaction Pathway

The conversion of 4-methoxy-naphthalene-1-carbonitrile to 4-methoxy-naphthalene-1-carboxamidine follows a two-step mechanism:

-

Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate is a protonated imidate, which exists as a stable salt, the Pinner salt.[5]

-

Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to afford the final product, 4-methoxy-naphthalene-1-carboxamidine.

Caption: The two-step mechanism of the Pinner reaction for the synthesis of 4-methoxy-naphthalene-1-carboxamidine.

Experimental Protocol: Synthesis of 4-Methoxy-naphthalene-1-carboxamidine

This protocol is designed for the synthesis of 4-methoxy-naphthalene-1-carboxamidine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example Scale) |

| 4-Methoxy-naphthalene-1-carbonitrile | 885270-10-0 | 183.21 g/mol | 5.00 g | 27.28 mmol |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 50 mL | - |

| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 g/mol | 100 mL | - |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Excess | - |

| Anhydrous Ammonia (gas) | 7664-41-7 | 17.03 g/mol | Excess | - |

| Saturated Sodium Bicarbonate Solution (aq) | - | - | As needed | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 g/mol | As needed | - |

Step-by-Step Procedure

Part 1: Formation of the Pinner Salt (Ethyl 4-methoxy-naphthalene-1-carboximidate hydrochloride)

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with calcium chloride), add 4-methoxy-naphthalene-1-carbonitrile (5.00 g, 27.28 mmol).

-

Solvent Addition: Add anhydrous ethanol (25 mL) and anhydrous diethyl ether (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Acidification: Cool the solution to 0 °C using an ice-water bath. Bubble anhydrous hydrogen chloride gas through the solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C. The Pinner salt will precipitate as a white solid.

-

Expert Insight: Anhydrous conditions are critical at this stage. The presence of water will lead to the hydrolysis of the Pinner salt to form the corresponding ester, 4-methoxy-naphthalene-1-carboxylic acid ethyl ester, as a significant byproduct.[5] Low temperatures are employed to prevent the thermodynamically unstable Pinner salt from rearranging to an amide.[4]

-

-

Isolation of the Pinner Salt: After the reaction is complete (as indicated by the cessation of precipitation), stop the flow of HCl gas. Seal the flask and store it in a refrigerator overnight to ensure complete precipitation. Collect the white crystalline Pinner salt by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.

Part 2: Ammonolysis to 4-Methoxy-naphthalene-1-carboxamidine

-

Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol (25 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

-

Ammonia Addition: Cool the suspension to 0 °C in an ice-water bath. Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane). The disappearance of the Pinner salt and the appearance of a new, more polar spot corresponding to the amidine indicates the reaction is proceeding.

-

Work-up and Purification: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. Bubble nitrogen gas through the solution to remove excess ammonia. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining HCl. Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-naphthalene-1-carboxamidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow Visualization

Caption: Experimental workflow for the synthesis of 4-methoxy-naphthalene-1-carboxamidine.

Characterization

The identity and purity of the synthesized 4-methoxy-naphthalene-1-carboxamidine should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the naphthalene ring system, the methoxy group (a singlet around 3.9-4.1 ppm), and the exchangeable protons of the amidine group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the characteristic signal for the amidine carbon.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 4-methoxy-naphthalene-1-carboxamidine (C12H12N2O, MW: 200.24).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=N bonds of the amidine functional group, as well as the C-O stretching of the methoxy group.

Conclusion

The Pinner reaction provides a robust and efficient method for the synthesis of 4-methoxy-naphthalene-1-carboxamidine from its corresponding nitrile.[7] By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and low temperatures during the formation of the Pinner salt, high yields of the desired product can be achieved. This protocol offers a reliable pathway for accessing this valuable scaffold for applications in drug discovery and development.

References

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.).

- Pinner Reaction - SynArchive. (n.d.).

- Pinner reaction - Wikipedia. (n.d.).

- Pinner Reaction - J&K Scientific. (2025, June 4).

- Pinner Reaction - Organic Chemistry Portal. (n.d.).

- US Patent 5,962,693 A - Efficient method for the conversion of nitriles to amidines. (1999). Google Patents.

-

4-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-10-0 Life Science Database. (n.d.). . Retrieved from

Sources

- 1. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 2. synarchive.com [synarchive.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-10-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 7. Pinner Reaction [organic-chemistry.org]

Application Note: Optimized Synthesis of Naphthalene Carboxamidines via Classical Pinner and LHMDS-Mediated Pathways

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Scope

Naphthalene carboxamidines (naphthamidines) are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of urokinase inhibitors, PRMT1 inhibitors, and broad-spectrum anti-infectives such as pentamidine analogs. The synthesis of these motifs from their corresponding naphthonitriles is traditionally achieved via the [1].

However, translating standard Pinner conditions to naphthalene derivatives requires careful methodological tuning. The steric bulk of the naphthalene ring—particularly at the 1-position—can significantly impede the classical acid-catalyzed pathway. This application note details the mechanistic causality, comparative data, and self-validating step-by-step protocols for both the classical Pinner reaction and a modern, high-yielding lithium bis(trimethylsilyl)amide (LHMDS) alternative.

Mechanistic Insights and Reaction Causality

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The classical Pinner reaction is a two-step process: the naphthonitrile is first treated with an anhydrous alcohol and dry HCl gas to form an intermediate imino ether hydrochloride (Pinner salt). This salt is subsequently subjected to ammonolysis to yield the target amidine.

Causality in Experimental Design:

-

Strict Anhydrous Conditions: The Pinner salt is highly electrophilic. The presence of even trace amounts of moisture will lead to irreversible hydrolysis, yielding a naphthoate ester instead of the desired amidine () [2].

-

Temperature Control (0 °C to 15 °C): The imidium chloride intermediate is thermodynamically unstable. Elevated temperatures promote the elimination of alkyl chloride, resulting in the formation of an unreactive naphthamide side product () [3].

-

Steric Considerations: 1-Naphthonitrile features significant peri-steric hindrance from the adjacent aromatic ring, making protonation and subsequent alcohol attack difficult. For such hindered substrates, the classical Pinner reaction often results in sluggish kinetics. In these cases, the use of a strong, non-nucleophilic base like LHMDS provides a superior alternative. LHMDS directly adds to the nitrile to form a silylated amidine intermediate, which is subsequently deprotected via an acidic quench ()[4].

Fig 1. Mechanistic pathways and condition-dependent side reactions in the Pinner synthesis.

Methodological Comparison

To aid in route selection, the following table summarizes the quantitative and qualitative differences between the two synthetic strategies.

| Parameter | Classical Pinner Reaction | LHMDS-Mediated Synthesis |

| Ideal Substrates | Unhindered nitriles (e.g., 2-naphthonitrile) | Sterically hindered nitriles (e.g., 1-naphthonitrile) |

| Reagents | Anhydrous EtOH, dry HCl gas, NH₃ | LHMDS (1M in THF), 4M HCl in dioxane |

| Reaction Time | 48–72 hours (Two distinct stages) | 24–48 hours (One-pot, two-step) |

| Temperature | Strictly 0 °C to 15 °C | 0 °C to Room Temperature |

| Moisture Sensitivity | Extremely High (Forms ester side-product) | High (Quenches LHMDS reagent) |

| Typical Yields | 60–85% (for unhindered substrates) | 70–95% (broad substrate scope) |

Experimental Protocols

Protocol A: Classical Pinner Synthesis of 2-Naphthamidine Hydrochloride

Use this protocol for less sterically hindered substrates like 2-naphthonitrile.

Step 1: Pinner Salt Formation

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Purge the system with dry nitrogen.

-

Dissolution: Dissolve 2-naphthonitrile (10.0 mmol) in anhydrous ethanol (5.0 equivalents) and anhydrous chloroform (50 mL).

-

Cooling: Submerge the reaction vessel in an ice-salt bath to reach an internal temperature of 0 °C.

-

Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the solution for 4–6 hours.

-

Scientist's Note: The reaction is exothermic. Maintain the temperature strictly below 5 °C to prevent the irreversible formation of the amide side product.

-

-

Incubation: Seal the flask and store at 4 °C for 24–48 hours.

-

Self-Validation Checkpoint: A thick, dense white precipitate (the imidate hydrochloride) must form. If the solution remains clear, moisture may have compromised the reaction.

-

-

Isolation: Evaporate the solvent under reduced pressure (water bath < 30 °C) and triturate the solid with cold anhydrous diethyl ether.

Step 2: Ammonolysis

-

Suspension: Suspend the isolated Pinner salt in anhydrous ethanol (30 mL) at 0 °C.

-

Amine Addition: Add a saturated solution of anhydrous ammonia in ethanol (approx. 5 equivalents of NH₃).

-

Reaction: Stir the mixture at room temperature for 12–24 hours.

-

Self-Validation Checkpoint: The suspension will gradually dissolve as the amidine forms, followed by the precipitation of fine ammonium chloride byproduct.

-

-

Purification: Filter off the ammonium chloride. Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/ether mixture to afford pure 2-naphthamidine hydrochloride.

Protocol B: LHMDS-Mediated Synthesis of 1-Naphthamidine Hydrochloride

Use this protocol for sterically hindered substrates like 1-naphthonitrile to bypass the bulky transition state of the classical route.

Fig 2. Workflow for the LHMDS-mediated synthesis of sterically hindered naphthamidines.

Step 1: Nucleophilic Addition

-

Preparation: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 1-naphthonitrile (5.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

LHMDS Addition: Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 15.0 mL, 3.0 equivalents) over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting nitrile.

-

Step 2: Acidic Quench and Deprotection

-

Cooling: Cool the reaction mixture back to 0 °C.

-

Quenching: Carefully quench the reaction by the dropwise addition of 4 M HCl in dioxane (20 mL).

-

Scientist's Note: The strong anhydrous acid cleaves the silyl groups and protonates the amidine, precipitating it as the hydrochloride salt while strictly avoiding aqueous hydrolysis.

-

-

Deprotection: Stir the mixture at room temperature overnight (approx. 12 hours).

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with diethyl ether (3 × 20 mL) to remove siloxane byproducts and unreacted starting materials. Filter and dry under high vacuum to yield 1-naphthamidine hydrochloride as a highly pure powder.

References

-

Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens Source: ACS Infectious Diseases URL: [Link]

Application Note: Solubilization and Assay Preparation of 4-Methoxy-naphthalene-1-carboxamidine in DMSO

Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

In the preclinical development of serine protease inhibitors, naphthamidine derivatives serve as critical structural anchors. Specifically, 4-methoxy-naphthalene-1-carboxamidine (CAS: 885270-10-0)[1] is frequently utilized as a potent arginine mimetic. The amidine functional group is highly basic and positively charged at physiological pH, allowing it to form a critical salt bridge with the conserved Asp189 residue located deep within the S1 specificity pocket of trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA), thrombin, and Factor Xa[2][3].

However, handling this compound in in vitro bioassays presents a physicochemical paradox. The highly polar amidine group demands aqueous solvation, while the bulky, lipophilic 4-methoxy-naphthalene system drives hydrophobic stacking (π-π interactions), leading to rapid precipitation in purely aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent due to its amphiphilic nature; it disrupts the crystalline lattice of the naphthalene rings while stabilizing the polar amidine.

This application note provides a self-validating, causality-driven protocol for dissolving 4-methoxy-naphthalene-1-carboxamidine in DMSO and transitioning it into aqueous bioassays without inducing "compound crash" (precipitation) or compromising enzyme integrity.

Fig 1: Mechanistic pathway of 4-methoxy-naphthalene-1-carboxamidine targeting the S1 pocket.

Physicochemical Profile

Before initiating solvation, it is critical to understand the compound's quantitative parameters to calculate molarity accurately and anticipate solubility limits.

Table 1: Physicochemical Properties of 4-Methoxy-naphthalene-1-carboxamidine

| Parameter | Value | Pharmacological Relevance |

| CAS Number | 885270-10-0[1] | Unique chemical identifier for procurement. |

| Molecular Formula | C12H12N2O[1] | Dictates stoichiometric calculations. |

| Molecular Weight | 200.24 g/mol [1] | Required for molarity conversions (1 mg = 4.99 µmol). |

| H-Bond Donors | 2[1] | Facilitates interaction with Asp189[3]. |

| H-Bond Acceptors | 3[1] | Influences hydration shell formation. |

| Max DMSO Solubility | ~50 mM (Empirical) | Exceeding this risks supersaturation and crystallization. |

Protocol 1: Preparation of 10 mM Master Stock in DMSO

Creating a stable master stock is the foundation of reproducible high-throughput screening (HTS)[4].

Required Materials:

-

4-methoxy-naphthalene-1-carboxamidine powder (Desiccated, >97% purity)

-

Anhydrous DMSO (Water content ≤0.005%, sealed under Argon)

-

Amber glass vials (to prevent UV-induced degradation)

-

Bath sonicator & Vortex mixer

Step-by-Step Methodology:

-

Equilibration: Allow the lyophilized compound vial to reach room temperature (20-25°C) inside a desiccator for 30 minutes before opening.

-

Causality: Opening cold vials causes atmospheric moisture condensation. Water introduced into the DMSO stock will hydrate the amidine group, reducing the solubility of the naphthalene moiety and causing micro-precipitation over time.

-

-

Weighing: Weigh exactly 2.00 mg of 4-methoxy-naphthalene-1-carboxamidine into an amber glass vial.

-

Solvent Addition: Add exactly 998 µL of anhydrous DMSO to achieve a 10 mM master stock solution.

-

Mechanical Disruption: Vortex the solution vigorously for 60 seconds.

-

Thermal/Acoustic Solvation: Place the vial in a bath sonicator at room temperature for 5–10 minutes.

-

Causality: Sonication provides the acoustic cavitation energy required to break the strong π-π stacking interactions of the methoxy-naphthalene rings, ensuring true molecular solvation rather than a micro-suspension.

-

-

Validation (Self-Validating Step): Hold the vial against a light source. The solution must be completely optically clear. If any turbidity remains, sonicate for an additional 5 minutes.

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Transition and Bioassay Preparation

The most common failure point in serine protease assays is the "DMSO crash" when the stock is introduced to the aqueous assay buffer (e.g., Tris-HCl or HEPES). Furthermore, serine proteases are sensitive to organic solvents; DMSO concentrations >1% (v/v) can denature the enzyme or quench fluorogenic substrates.

Step-by-Step Methodology:

-

Intermediate Dilution: Thaw a 10 mM master stock aliquot. Perform all serial dilutions (e.g., 10 mM down to 1 µM) in 100% anhydrous DMSO .

-

Causality: Diluting directly into water creates localized zones of low DMSO concentration, forcing the compound out of solution instantly. Maintaining 100% DMSO during the dilution series keeps the compound thermodynamically stable.

-

-

Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

-

Causality: The inclusion of a non-ionic detergent (0.01% Tween-20) is critical. It lowers the surface tension and provides hydrophobic pockets that prevent the methoxy-naphthalene moiety from aggregating upon aqueous introduction.

-

-

Aqueous Transfer (1:100 Rule): Transfer 1 µL of the DMSO intermediate dilution into 99 µL of the assay buffer directly in the assay microplate well. Mix immediately by pipetting up and down 5 times.

-

Causality: This achieves a final DMSO concentration of exactly 1.0%, maintaining enzyme viability while keeping the compound soluble at its final assay concentration (e.g., 100 µM final concentration from a 10 mM stock).

-

Fig 2: Step-by-step workflow for dissolving and diluting 4-MNA for aqueous bioassays.

Quality Control & Troubleshooting

To ensure the trustworthiness of your assay data, monitor for compound precipitation, which artificially lowers the active inhibitor concentration and skews IC50 calculations.

Table 2: Troubleshooting DMSO Precipitation

| Observation | Mechanistic Cause | Corrective Action |

| Cloudiness upon adding to buffer | Localized supersaturation during transfer. | Ensure rapid mixing upon addition. Add 0.01% Tween-20 or BSA to the aqueous buffer to act as a carrier. |

| Inconsistent IC50 replicates | Micro-precipitation or freeze-thaw degradation. | Measure OD600 of the assay well; if >0.05, compound has crashed. Use fresh, single-use DMSO aliquots. |

| Loss of enzyme activity in controls | Final DMSO concentration exceeds 1-2%. | Strictly adhere to the 1:100 (DMSO:Buffer) dilution ratio. Ensure the enzyme is added after the compound is fully dispersed in the buffer. |

References[1] 4-METHOXY-NAPHTHALENE-1-CARBOXAMIDINE CAS 885270-10-0 Life Science Database, Reagent Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELAilkEX7KLJtnBqzZhpUzFiZ3no_r9n7apfgylH6PfZWQxYIl8nvnfMzZq1iblnYlCa4D4VxIDJ5LPmFnqqAge-Tr5RQ5uZRJLyIsmRTQ6MZVy6DDvljqN7Z2FmnoqQLj8h4zXnmsRrIqtqOVFmQkYpQOPLsO78T-Yfo_wwziwlrcsBuT_6zp7GNHlDUV[4] 1SQO: Substituted 2-Naphthamidine Inhibitors of Urokinase, RCSB Protein Data Bank.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeErDWO0JUrpm2st2Nzua_Byd96Li01sQHa3Um-TmcxZimAjCv0c4Bdty0yRiSwcO-jAFGsOUesKdJmYlxHLwxF_QfcbQcTG-6ph_i_qjXd0ttoe363GddOdjKFjKA[2] Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution, Journal of Medicinal Chemistry (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLta4c6zlQgX8HUGuvpUnHJz1z_YDAPROgyjXdZdn6oigt2s3Aj7pXssfJ3zrev8hY11wmWP1lYq2ojlWMkFbFHFukYuR0eT9TAL-5WjyILwVOBruX26eUI2wTaHBhcFrnWSCDav4xX_g=[3] Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFds_C6pNl09m6TAC8IOOTKRHeyhD_GX9x-yRjQhh1nzgx0YzGVh9-_JVVUl15R4LXhDhhBDDDy1cbNCXdup5yyFuxOmMB5Vb17jeC1uYdf1iFBi8tk22p75Ohu2kzBC4kiJJQ=

Sources

Precision Chromogenic Assay for Factor Xa Inhibition: Amidine-Based Competitive Kinetics

Abstract & Core Principle

This protocol details the kinetic characterization of amidine-based small molecule inhibitors against Coagulation Factor Xa (FXa).[1][2] Unlike broad-spectrum serine protease assays, this guide focuses on the competitive binding mechanism typical of amidines (e.g., benzamidine derivatives, pentamidine, and synthetic anticoagulants) which mimic the arginine side chain of the natural substrate to occupy the S1 specificity pocket (Asp189).

The assay relies on the hydrolysis of a specific chromogenic substrate (S-2765 or equivalent) by purified FXa.[3][4][5] The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm.[3][4][5][6][7][8] The presence of an amidine inhibitor competes with the substrate, reducing the rate of pNA formation in a dose-dependent manner.

Mechanistic Insight

Factor Xa is a trypsin-like serine protease.[2] Its active site features a deep S1 pocket containing an aspartic acid residue (Asp189) at the bottom. Amidine groups are positively charged at physiological pH and form a critical salt bridge with Asp189, effectively blocking substrate access. This protocol is optimized to quantify this specific competitive interaction.

Materials & Reagents

Biologicals[1][2][5][6][9][10][11][12]

-

Human Factor Xa (hFXa): Purified enzyme.[9]

-

Stock: 10 IU/mL in 50% glycerol/water. Store at -20°C.

-

Working Concentration: 0.5 – 1.0 nM final assay concentration.[10]

-

-

Chromogenic Substrate: S-2765 (Z-D-Arg-Gly-Arg-pNA[3][4][8]·2HCl).[8]

-

Specificity: Highly selective for FXa; minimal sensitivity to thrombin.

-

Km: ~0.25 mM (Verify with specific lot).

-

-

Inhibitor: Test Amidine compound (e.g., Benzamidine HCl for validation).

Buffers

-

Assay Buffer (ABP): The ionic strength is critical for amidine binding.

-

50 mM Tris-HCl, pH 7.4[11]

-

150 mM NaCl (Physiological ionic strength prevents non-specific electrostatic interference)

-

5 mM CaCl₂ (Required for Gla-domain stability and optimal activity)

-

0.1% BSA (Prevents enzyme adsorption to plastic)

-

-

Stop Solution (Endpoint only): 20% Acetic Acid.[3]

Experimental Design Strategy

The "Why" Behind the Parameters

-

Substrate Concentration (

): To accurately determine the inhibition constant ( -

Pre-incubation: Amidine inhibitors are generally fast-binding, but a 10-15 minute pre-incubation ensures thermodynamic equilibrium between Enzyme (

) and Inhibitor ( -

Enzyme Concentration: Kept in the picomolar/low nanomolar range to ensure

, a requirement for the validity of the Cheng-Prusoff equation.

Visual Workflows

Figure 1: Assay Microplate Setup & Timeline

This diagram illustrates the sequential addition of reagents and the logic of the kinetic read.

Caption: Step-by-step workflow for the Factor Xa chromogenic inhibition assay.

Figure 2: Mechanism of Amidine Inhibition

Understanding the molecular competition at the S1 pocket.

Caption: Competitive binding mechanism: Amidine inhibitors block the S1 pocket, preventing substrate hydrolysis.

Detailed Protocol Steps

Step 1: Preparation of Reagents

-

Assay Buffer: Prepare fresh 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4. Filter through 0.22 µm.

-

Enzyme Solution (4x): Dilute hFXa stock in Assay Buffer to 4 nM (Final assay conc will be 1 nM). Keep on ice.

-

Substrate Solution (4x): Dilute S-2765 to 1.0 mM in Assay Buffer (Final assay conc will be 250 µM, approx

). -

Inhibitor Series (2x): Prepare a 10-point dilution series of the amidine inhibitor in Assay Buffer.

-

Tip: If dissolving inhibitor in DMSO, ensure final DMSO concentration is < 1% and constant across all wells (including controls).

-

Step 2: Plate Setup (96-well)

Pipette into a clear, flat-bottom polystyrene plate (non-binding surface preferred):

| Well Type | Assay Buffer (µL) | Inhibitor (2x) (µL) | Enzyme (4x) (µL) | Substrate (4x) (µL) | Total Vol (µL) |

| Blank | 75 | 0 | 0 | 25 | 100 |

| Control (No Inh) | 25 | 0 | 25 | 25 | 75* |

| Test Sample | 0 | 50 | 25 | 25 | 100 |

*Note: Add 25 µL vehicle buffer to Control wells to maintain volume.

Step 3: Execution

-

Add Inhibitor: Dispense 50 µL of diluted inhibitor series to respective wells.

-

Add Enzyme: Dispense 25 µL of 4 nM hFXa to all wells except Blanks.

-

Pre-Incubate: Shake plate for 30 seconds (orbital). Incubate at 37°C for 15 minutes.

-

Start Reaction: Add 25 µL of 1 mM Substrate to all wells.

-

Tip: Use a multi-channel pipette to minimize time lag.

-

-

Measure: Immediately place in plate reader pre-heated to 37°C.

Data Analysis & Calculations

Determine Initial Velocity ( )

Plot Absorbance (OD405) vs. Time (min). Select the linear portion of the curve (typically 2–10 min). Calculate the slope (

Calculate % Inhibition

Determine

Fit the log(inhibitor concentration) vs. % Inhibition data to a 4-parameter logistic regression model (Sigmoidal Dose-Response).

Calculate (Cheng-Prusoff)

For competitive inhibitors (amidines), convert

- = Final substrate concentration (250 µM in this protocol).

- = Michaelis constant for the substrate (determined in a separate experiment, approx 250 µM for S-2765).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Non-Linear Kinetics | Substrate depletion (>10% consumed) | Reduce enzyme concentration or shorten read time. |

| High Background | Spontaneous hydrolysis of substrate | Use fresh substrate; store stock at -20°C; check buffer pH. |

| No Inhibition | Verify inhibitor structure/purity. Ensure | |

| Precipitation | Inhibitor insolubility | Check solubility in DMSO; inspect wells visually before reading. |